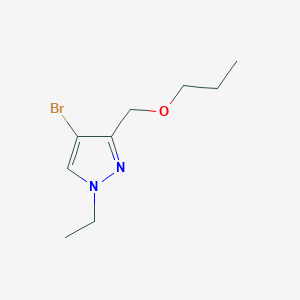

6-(4-甲基哌嗪-1-基)-1,3-苯并噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

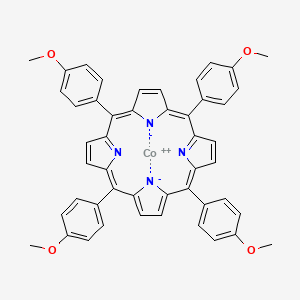

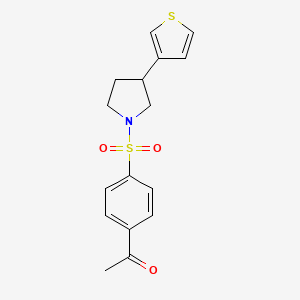

The compound 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of applications in medicinal chemistry. The presence of the 4-methylpiperazin-1-yl group suggests potential biological activity, as piperazine derivatives are known for their pharmacological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves the reaction of substituted benzothiazoles with various amines. For instance, the reaction of 1-(2-Benzothiazolyl)-4-(dicyanomethylene)-3-methyl-2-pyrazolin-5-one with primary and secondary amines yields substituted pyrazolone derivatives . Similarly, novel quinazolines-4-one derivatives were synthesized by treating chloromethyl quinazoline with substituted amines, where the starting materials included 2-amino-6-substituted benzothiazoles . These methods could potentially be adapted for the synthesis of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformational stability of benzothiazole derivatives have been studied using computational methods such as Hartree-Fock and Density Functional Theory (DFT) . These studies provide insights into the most stable conformers, geometrical parameters, and vibrational frequencies of the molecules. For example, the 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one molecule was found to have three staggered stable conformers . Such analyses are crucial for understanding the behavior of 6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine in different environments and could predict its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions with amines, hydrazine, and hydroxylamine, leading to the formation of heterocyclic compounds . The reactivity of these compounds is influenced by the substituents on the benzothiazole ring and the nature of the reacting amine. The synthesis of 4-(benzothiazol-2-yl)-2,6-dimethylpyrylium perchlorate and its subsequent reactions with different amines demonstrate the versatility of benzothiazole derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating groups can significantly affect these properties. The spectral data, including IR, 1HNMR, and mass spectrometry, are essential for confirming the structure of synthesized compounds . The anti-inflammatory and antibacterial activities of some benzothiazole derivatives have been investigated, indicating the potential therapeutic applications of these compounds .

科学研究应用

药代动力学和药效学

一项研究探讨了YM087的药代动力学和药效学特性,这是一种结构与6-(4-甲基哌嗪-1-基)-1,3-苯并噻唑-2-胺相关的化合物。YM087是一种新型口服活性的双V1/V2受体拮抗剂,在健康的正常血压受试者中进行了表征。该研究揭示了YM087的口服生物利用度和短半衰期,以及其显著增加尿流速和降低尿渗透压,表明有效地阻断了抗利尿素V2受体。这显示了该化合物在治疗与不当抗利尿素相关的疾病中的潜力(Burnier et al., 1999)。

杂环胺类致癌性

另一个研究领域关注杂环胺类(HAs),这些化合物与6-(4-甲基哌嗪-1-基)-1,3-苯并噻唑-2-胺结构相似。HAs从烹饪食品和氨基酸和蛋白质的热解产物中分离出来,已经评估了它们的诱变和致癌潜力。该研究突出了这些HAs在啮齿动物中的致癌性以及在各种烹饪食品中的定量,表明人类通过饮食持续暴露于HAs,并强调了了解相关化合物的致癌潜力的重要性(Wakabayashi et al., 1993)。

临床试验中的代谢影响

对接受替莫唑胺治疗的胶质母细胞瘤患者MGMT基因的甲基化状态的研究提供了关于MGMT甲基化状态对患者预后的预测价值的见解,强调了遗传和表观遗传因素在化疗药物有效性中的重要性,以及个体化医学方法的潜力(Hegi et al., 2004)。

乙二醇中毒治疗

使用福美唑治疗乙二醇中毒,这是与6-(4-甲基哌嗪-1-基)-1,3-苯并噻唑-2-胺结构类似的化合物,突显了该化合物在其主要研究重点之外的医学应用。福美唑在儿童乙二醇中毒病例中的使用表明其在避免更侵入性的治疗如血液透析方面的有效性,强调了相关化合物的治疗潜力(Boyer et al., 2001)。

安全和危害

未来方向

属性

IUPAC Name |

6-(4-methylpiperazin-1-yl)-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4S/c1-15-4-6-16(7-5-15)9-2-3-10-11(8-9)17-12(13)14-10/h2-3,8H,4-7H2,1H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNGGWHKXVXVWMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(S3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Methylpiperazin-1-yl)-1,3-benzothiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole](/img/structure/B2525008.png)

![N-(3-chloro-4-fluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2525009.png)

![N-(2-(6-((2,4-dioxopentan-3-yl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2525011.png)

![2-butyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2525012.png)

![1-[1-(4-methoxybenzoyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2525024.png)